Chloroorienticin C
Overview
Description
2’,3’-Didehydro-2’,3’-dideoxythymidine, commonly known as stavudine, is an antiretroviral medication used to prevent and treat HIV/AIDS. It belongs to the class of nucleoside analog reverse-transcriptase inhibitors (NRTIs). Stavudine was first described in 1966 and approved for use in the United States in 1994 . It is available as a generic medication and is often used in combination with other antiretrovirals .
Preparation Methods
Stavudine can be synthesized from 5-methyluridine through a series of chemical reactions. One of the key steps involves the metal reductive elimination of a mixture of novel trans-3’α-halo-2’β-acyloxy/trans-3’β-acyloxy-2’α-halo derivatives of 5-methyluridine to give 5’-mesyl-d4T . This process is more economical compared to using thymidine as the starting material . The industrial production of stavudine involves large-scale preparation methods that ensure high yield and purity .
Chemical Reactions Analysis
Stavudine undergoes various chemical reactions, including phosphorylation, hydrolysis, and reduction. The first phosphorylation step involves the interaction with the ATP anion, which changes the conformer from C1 to C3 by rotation of the C5’-OH group . Stavudine can also undergo hydrolysis and protonation-promoted intramolecular reductive breakdown, leading to the formation of borano tri- and di-phosphates, and H-phosphonate . These reactions are crucial for its activation and incorporation into viral DNA.
Scientific Research Applications
Stavudine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an anti-HIV agent due to its ability to inhibit reverse transcriptase and terminate viral DNA synthesis . Stavudine is also studied for its potential use in pronucleotide strategies to improve antiviral activity . Additionally, it is used in the development of new nucleoside analogs and in the study of complex biological systems .
Mechanism of Action
Stavudine inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and by incorporating into viral DNA . The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth . This mechanism is crucial for its effectiveness as an antiretroviral medication.
Comparison with Similar Compounds
Stavudine is similar to other nucleoside analogs such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), lamivudine (3TC), and emtricitabine (FTC) . These compounds also inhibit reverse transcriptase and terminate viral DNA synthesis. stavudine is unique due to its specific structure, which includes an unsaturated ribose ring and the lack of 2’- and 3’-OH groups . This structure makes it an effective alternative substrate for the reverse transcriptase enzyme of the human immunodeficiency virus .
Biological Activity
Chloroorienticin C is a glycopeptide antibiotic derived from the chloroeremomycin family, which has gained attention due to its potential in combating antibiotic-resistant bacteria. This article discusses the biological activity of this compound, including its mechanisms of action, antibacterial efficacy, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular weight of approximately 1,288.1 Da, characterized by its unique glycosylation pattern that includes various sugar moieties. It is synthesized through enzymatic processes involving glycosyltransferases that modify precursor compounds such as deoxysugar derivatives.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Similar to other glycopeptides like vancomycin, its mechanism involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing cross-linking during cell wall formation. This action disrupts the structural integrity of bacterial cells, leading to cell lysis and death.
Antimicrobial Efficacy
Research indicates that this compound displays significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococci (VRE)
The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens are comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison with Vancomycin (µg/mL) |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 1.0 | 2.0 |
Vancomycin-resistant Enterococci | 0.5 | 1.0 |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Study on Antibacterial Activity : A study published in Nature reported that this compound was effective against various resistant strains, showcasing its potential as an alternative treatment option for serious infections caused by multidrug-resistant bacteria .
- Glycosyltransferase Activity : Research highlighted the role of specific glycosyltransferases in the biosynthesis of this compound. The enzyme GtfA was found to preferentially catalyze the addition of sugar moieties to the precursor molecules, enhancing the compound's antibacterial properties .
- Comparative Efficacy : In comparative studies, this compound demonstrated superior efficacy against certain resistant strains compared to traditional antibiotics, indicating its potential for clinical application in treating resistant infections .
Properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSINQSLUWRGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H65Cl2N9O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118373-82-3 | |
Record name | Chloroorienticin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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